molecular formula C8H8O2 B099111 p-Anisaldehyde-|A-d1 CAS No. 19486-71-6

p-Anisaldehyde-|A-d1

Cat. No. B099111
CAS RN: 19486-71-6
M. Wt: 137.15 g/mol
InChI Key: ZRSNZINYAWTAHE-RAMDWTOOSA-N
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Description

Molecular Structure Analysis

The molecular structure of p-anisaldehyde has been extensively studied. Electron diffraction techniques have revealed that p-anisaldehyde possesses a planar structure with a low barrier to torsional motion about the phenyl-methoxy linkage, estimated to be between 3.5 and 12 kJ/mol. The molecule exhibits angular ring deformation, particularly near the methoxy and aldehyde groups. The mean C=C bond length within the ring is 1.400 ± 0.003 Å, while the methoxy group has a C-O bond length of 1.420 ± 0.010 Å and a C-O-C angle of 122.0 ± 1.8°. The aldehyde group features a C=O bond length of 1.204 ± 0.004 Å and a C-C=O angle of 126.1 ± 1.1° .

Synthesis Analysis

A novel synthesis method for p-anisaldehyde has been developed using p-hydroxybenzaldehyde and dimethyl carbonate under the influence of a phase transfer catalyst, hexadecyltrimethylammonium bromide. The optimal conditions for this reaction include a temperature of 130°C and a reaction time of 3 hours, resulting in a yield of 88.7%. This synthesis route is characterized by its use of dimethyl carbonate, a less toxic methylating agent compared to traditional methods10.

Chemical Reactions Analysis

p-Anisaldehyde undergoes oxidation by chromic acid to form p-anisic acid. This reaction can be catalyzed by micellar catalysts in aqueous media at room temperature. Anionic surfactants like sodium dodecyl sulfate (SDS) can accelerate the reaction, while cationic and neutral surfactants may inhibit it. The progress of the reaction is monitored spectrophotometrically, and the product is confirmed by 1H NMR spectroscopy .

Physical and Chemical Properties Analysis

The vibrational spectra of p-anisaldehyde have been recorded using FTIR and FT Raman spectroscopy. Ab initio and density functional theory (DFT) calculations provide optimized geometry, frequency, and intensity of the vibrational bands. The calculated harmonic vibrational frequencies show good agreement with the experimental data, confirming the reliability of the theoretical models .

Thermodynamic and acoustical properties of p-anisaldehyde have been studied in mixtures with various alkanols. Measurements of density, viscosity, and speed of sound at 303.15 K have led to the calculation of excess molar volume, excess Gibbs free energy of activation, and deviation parameters such as viscosity and isentropic compressibility. These parameters are indicative of specific interactions within the mixtures .

Applications and Case Studies

p-Anisaldehyde has been found to be an effective attractant for the varied carpet beetle, Anthrenus verbasci, a property that could be exploited in pest control strategies. Its attractiveness is comparable to that of the female sex pheromone, and it has been observed that certain related compounds also exhibit similar attractant properties .

In the field of supramolecular chemistry, p-anisaldehyde forms inclusion complexes with 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol, exhibiting different stoichiometries and conformations. These complexes have been characterized by single-crystal X-ray diffraction, revealing distinct hydrogen bonding patterns and supramolecular conformation stereoisomers .

p-Anisaldehyde also serves as a ligand in the formation of biologically active complexes with metals such as zinc(II), cadmium(II), mercury(II), and copper(II). These complexes have been studied for their potential biological activity against pathogenic fungi .

Lastly, p-anisaldehyde has been utilized as a photo-organocatalyst in atom-transfer radical additions to alkenes, a fundamental carbon-carbon bond-forming transformation in organic chemistry. This reaction proceeds under mild conditions and is catalyzed by p-anisaldehyde under illumination by a fluorescent light bulb .

Scientific Research Applications

  • Tyrosinase Inhibition

    p-Anisaldehyde has been reported to inhibit the tyrosinase-catalyzed oxidation of L-DOPA, showing potential in affecting enzymatic reactions, particularly in the initial rate of oxidation (Ha, Tamura, & Kubo, 2005).

  • Molecular Structure Analysis

    The molecular structure of p-anisaldehyde has been extensively studied, revealing details such as planarity, bond lengths, and torsional motion about the phenyl-methoxy linkage, which are crucial for understanding its chemical behavior and interactions (Brunvoll, Bohn, & Hargittai, 1985).

  • Spectroscopic and Structural Characteristics

    Investigations using various spectroscopic techniques (UV–Vis, IR, Raman, NMR) and density functional studies have provided insights into the structural and electronic characteristics of p-anisaldehyde, enhancing our understanding of its potential applications in flavoring and food additives (Altun, Omhani, & Alhatab, 2017).

  • Catalysis in Organic Chemistry

    p-Anisaldehyde has been found to efficiently catalyze intermolecular atom-transfer radical addition reactions, a fundamental transformation in organic chemistry. This reveals its potential as a catalyst under mild conditions, including ambient temperature and light illumination (Arceo, Montroni, & Melchiorre, 2014).

  • Antifungal Activity

    Studies have shown that p-anisaldehyde exhibits antifungal effects against Candida strains, suggesting its potential use as a preservative or in antimicrobial applications. It appears to exert this effect by impacting cellular metabolism and reducing ergosterol content (Shreaz et al., 2011).

  • Insect Attractant Properties

    p-Anisaldehyde has been identified as an attractant to the varied carpet beetle, Anthrenus verbasci, indicating its potential use in pest control and management (Imai, Michihide, & Tsuchiya, 2002).

  • Ligand in Metal Complexes

    The compound has different binding modes when used as a ligand in complexes with metals like molybdenum and tungsten. This diversity in binding indicates its potential application in coordination chemistry and material science (Schuster, White, & Templeton, 1996).

  • Biological Activity Studies

    Microarray analysis has been conducted to study the transcriptome changes in Saccharomyces cerevisiae in response to p-anisaldehyde. Such studies are crucial for understanding its biological impacts, particularly in yeast-based systems (Yu et al., 2010).

Safety and Hazards

Prolonged inhalation of high concentrations of p-Anisaldehyde may damage the respiratory system . It may cause gastrointestinal symptoms, including upset stomach . Fumes from the stomach contents may be inhaled, resulting in the same symptoms as inhalation . Prolonged contact may cause dryness of the skin . It may cause temporary eye irritation .

properties

IUPAC Name

deuterio-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSNZINYAWTAHE-RAMDWTOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460063
Record name p-Anisaldehyde-|A-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19486-71-6
Record name p-Anisaldehyde-|A-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybenzaldehyde-a-d1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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